6-[3-(pyridazin-3-yloxy)pyrrolidine-1-carbonyl]-1H-indole
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Overview
Description
6-[3-(pyridazin-3-yloxy)pyrrolidine-1-carbonyl]-1H-indole is a complex organic compound that features a unique combination of pyridazine, pyrrolidine, and indole moieties. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug discovery.
Scientific Research Applications
6-[3-(pyridazin-3-yloxy)pyrrolidine-1-carbonyl]-1H-indole has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential as a bioactive compound with antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: Investigated for its potential use in drug development, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the development of new materials with unique properties.
Mechanism of Action
Target of action
Pyridazines and pyridazinones have been shown to interact with a range of biological targets, including various enzymes and receptors . The specific targets of the compound would depend on its exact structure and functional groups.
Mode of action
These compounds typically exert their effects by binding to their target proteins, thereby modulating their activity . The exact mode of action would depend on the specific target and the nature of the interaction.
Biochemical pathways
Pyridazines and pyridazinones can affect a variety of biochemical pathways, depending on their specific targets . These could include pathways involved in inflammation, pain sensation, blood pressure regulation, and more.
Result of action
The molecular and cellular effects of these compounds can include changes in enzyme activity, alterations in signal transduction pathways, and modulation of cellular responses . The specific effects would depend on the compound’s targets and mode of action.
Action environment
Environmental factors such as pH, temperature, and the presence of other molecules can influence the action, efficacy, and stability of these compounds . The specific influences would depend on the compound’s chemical properties and its biological context.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-[3-(pyridazin-3-yloxy)pyrrolidine-1-carbonyl]-1H-indole typically involves multi-step organic reactions. The process begins with the preparation of the pyridazine and pyrrolidine intermediates, followed by their coupling with an indole derivative. Common synthetic routes include:
Formation of Pyridazine Intermediate: This step involves the reaction of hydrazine with a suitable dicarbonyl compound under acidic conditions to form the pyridazine ring.
Synthesis of Pyrrolidine Intermediate: Pyrrolidine can be synthesized through the cyclization of amino alcohols or by hydrogenation of pyrrole derivatives.
Coupling Reaction: The pyridazine and pyrrolidine intermediates are then coupled with an indole derivative using a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
6-[3-(pyridazin-3-yloxy)pyrrolidine-1-carbonyl]-1H-indole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophilic substitution using sodium hydroxide or electrophilic substitution using halogenating agents.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
Comparison with Similar Compounds
Similar Compounds
- 6-(3-(pyridazin-3-yloxy)pyrrolidine-1-carbonyl)pyridazin-3(2H)-one
- 6-(3-(pyridazin-3-yloxy)pyrrolidine-1-carbonyl)pyrimidine-2,4(1H,3H)-dione
Uniqueness
6-[3-(pyridazin-3-yloxy)pyrrolidine-1-carbonyl]-1H-indole is unique due to its specific combination of pyridazine, pyrrolidine, and indole moieties, which confer distinct physicochemical properties and biological activities. This uniqueness makes it a valuable compound for various research and industrial applications.
Properties
IUPAC Name |
1H-indol-6-yl-(3-pyridazin-3-yloxypyrrolidin-1-yl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N4O2/c22-17(13-4-3-12-5-8-18-15(12)10-13)21-9-6-14(11-21)23-16-2-1-7-19-20-16/h1-5,7-8,10,14,18H,6,9,11H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ATFSCDIRHRJWTB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1OC2=NN=CC=C2)C(=O)C3=CC4=C(C=C3)C=CN4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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